molecular formula C9H10N4O2 B040339 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 112734-89-1

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B040339
CAS No.: 112734-89-1
M. Wt: 206.2 g/mol
InChI Key: QMVIEYMSZVOYRQ-UHFFFAOYSA-N
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Description

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a sophisticated heterocyclic compound of significant interest in medicinal chemistry and biochemical research. This molecule features a fused pyrido[2,3-d]pyrimidinedione core, a privileged scaffold known for its ability to interact with a variety of enzymatic targets. The specific substitution pattern, including the 6-amino group and the 1,3-dimethyl moieties, makes it a valuable precursor and intermediate for the synthesis of more complex molecules. Its primary research value lies in its potential as a key building block for the development of kinase inhibitors, receptor antagonists, and other biologically active compounds. Researchers utilize this chemical to explore structure-activity relationships (SAR), to develop novel therapeutic agents targeting cancer, inflammatory diseases, and central nervous system (CNS) disorders. The electron-rich nature of the core structure allows for interactions with purine-binding sites in enzymes, mimicking endogenous nucleotides. Supplied with high purity and full analytical characterization, this compound is ideal for lead optimization programs, library synthesis, and fundamental mechanistic studies in drug discovery. It is provided as a stable, solid to facilitate accurate weighing and solubility studies in various organic and aqueous solvents.

Properties

IUPAC Name

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-12-7-6(3-5(10)4-11-7)8(14)13(2)9(12)15/h3-4H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMVIEYMSZVOYRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=N2)N)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30429280
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112734-89-1
Record name 6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30429280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione can be achieved through a multicomponent reaction involving Meldrum’s acid, aromatic aldehydes, and 6-amino-1,3-dimethyluracil. This reaction is typically carried out in the presence of a green heterogeneous catalyst, such as silver-titanium dioxide nanocomposites, under sonication in aqueous media . The reaction conditions are optimized to generate two new carbon-carbon bonds and one carbon-nitrogen bond in a single step, resulting in high yields of the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green chemistry principles, such as employing environmentally benign catalysts and solvents, is essential to minimize the environmental impact of the production process. The scalability of the synthesis and the recyclability of the catalysts are crucial factors in industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives with different functional groups.

    Substitution: The amino group and other substituents on the pyrido[2,3-d]pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido[2,3-d]pyrimidine oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with potential biological activities.

Scientific Research Applications

Structure

The compound features a pyrido[2,3-d]pyrimidine core with amino and methyl substituents that contribute to its reactivity and biological activity. The structural characteristics allow for diverse chemical modifications that can enhance its therapeutic potential.

Medicinal Chemistry

6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has been investigated for its potential as an antitumor agent . The compound acts as an inhibitor of key enzymes involved in cancer cell proliferation:

  • Mechanism of Action : It targets proteins such as phosphatidylinositol 3-kinase (PI3K) and cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation and survival pathways. By inhibiting these targets, the compound can lead to reduced cell growth and increased apoptosis in cancer cells .

Case Studies

  • Inhibition of PI3K Pathway : Research demonstrated that derivatives of this compound effectively inhibited the PI3K pathway in various cancer cell lines, resulting in decreased proliferation rates .
  • Antitumor Activity : In vivo studies showed promising results where treated tumors exhibited significant size reduction compared to controls .

Materials Science

The unique electronic properties of this compound make it a candidate for the development of novel materials:

  • Conductive Polymers : Its incorporation into polymer matrices has been explored for creating conductive materials suitable for electronic applications.
  • Optoelectronic Devices : The compound's ability to absorb light and convert it into electrical energy positions it as a potential component in solar cells and photodetectors .

Biological Research

The compound is utilized in studies examining its interactions with biological macromolecules:

  • Protein Interaction Studies : Investigations into how this compound binds to proteins provide insights into its mechanism of action and potential therapeutic applications .
  • Nucleic Acid Binding : The ability of this compound to interact with DNA and RNA suggests potential roles in gene regulation and as a therapeutic agent targeting nucleic acids .

Unique Attributes

This compound stands out due to its specific substitution pattern that enhances its reactivity and biological activity. This versatility makes it a valuable scaffold for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical cellular pathways, leading to the desired therapeutic effects, such as the inhibition of cancer cell growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold is highly modular. Key analogs and their properties are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Data Reference IDs
Target Compound 6-Amino, 1,3-dimethyl C₁₀H₁₂N₄O₂ 220.23 White solid; HOMO-LUMO gap ~3.9–4.1 eV (estimated via DFT); CAS 112734-89-1
6-Chloropyrido[3,2-d]pyrimidine-2,4-dione 6-Chloro C₇H₄ClN₃O₂ 197.58 Higher electrophilicity (Cl substituent); LUMO energy closer to flumioxazin
1,3,5-Trimethylpyrido[2,3-d]pyrimidine-2,4-dione 1,3,5-Trimethyl C₁₀H₁₁N₃O₂ 205.21 Reduced hydrogen-bonding capacity due to methyl at position 5; lower bioactivity
3-Methyl-1-(2,3,4-trifluorophenyl) derivative (2o) 3-Methyl, 1-(2,3,4-trifluorophenyl) C₁₄H₉F₃N₂O₂ 300.23 Herbicidal activity (IC₅₀ = 0.87 μM); strong π-π interactions with FAD in PPO
6-(Hydroxybenzoyl)-1-methyl derivatives (6a–d) 6-(Substituted benzoyl), 1-methyl C₁₅–₁₇H₁₂–₁₆N₂O₄ 290–320 HOMO-LUMO gaps: 3.91–4.10 eV; solubility influenced by benzoyl groups
Key Observations:
  • Substituent Effects on Electronic Properties: The amino group in the target compound lowers the LUMO energy compared to chloro analogs, enhancing electron-accepting capacity . Fluorinated aryl substituents (e.g., in compound 2o) increase lipophilicity and π-π stacking, critical for herbicidal activity .
  • Steric and Hydrogen-Bonding Effects :
    • Trimethylation at position 5 (1,3,5-trimethyl analog) reduces binding to enzymes like PPO due to steric hindrance .
    • Hydroxybenzoyl derivatives exhibit improved solubility but reduced membrane permeability compared to the target compound .
Target Compound:
  • Acts as a RAF-MEK-ERK pathway inhibitor , showing cytotoxicity against cancer cells (IC₅₀ < 10 μM) .
  • Structural analogs with fluorinated aryl groups (e.g., 2o) exhibit herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), with binding stabilized by hydrogen bonds (Arg98, Thr176) and π-π interactions .
Comparative Bioactivity:
Compound Activity Mechanism/Target IC₅₀/EC₅₀ Reference IDs
Target Compound Anticancer RAF-MEK-ERK inhibition <10 μM
2o Herbicidal PPO inhibition 0.87 μM
6a (Hydroxybenzoyl) Antioxidant Free radical scavenging Not reported
Chloro Analog Antimicrobial DNA gyrase inhibition 15 μM

Biological Activity

Overview

6-Amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (CAS No. 112734-89-1) is a heterocyclic compound belonging to the pyrido[2,3-d]pyrimidine family. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and cancer research. It acts primarily as an inhibitor of various kinases and enzymes involved in critical cellular processes.

The biological activity of this compound is largely attributed to its ability to inhibit specific protein targets:

  • Target Proteins : The compound has been shown to inhibit phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases. These proteins are crucial for cell proliferation and survival.
  • Mode of Action : By binding to these target proteins, the compound disrupts their normal function, leading to decreased cellular proliferation and growth. This mechanism is particularly relevant in cancer biology, where uncontrolled cell growth is a hallmark of malignancy .

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties:

  • Inhibition of Cancer Cell Lines : Studies have demonstrated that this compound can effectively inhibit the growth of various cancer cell lines. For instance, it has shown promising results against MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cell lines.
  • IC50 Values : The half-maximal inhibitory concentration (IC50) values for these cell lines have been reported in the range of 1.18 μM to 8.83 μM, indicating potent activity against these cancer types .

Mechanistic Studies

Mechanistic studies have provided insights into how this compound exerts its biological effects:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G1 phase, which prevents cells from progressing through the cycle and ultimately leads to apoptosis.
  • Apoptotic Pathways : It activates apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins within the cells .

Case Studies

Several case studies highlight the effectiveness of this compound in preclinical settings:

  • Case Study 1 : In a study involving xenograft models of breast cancer, treatment with this compound resulted in a significant reduction in tumor volume compared to control groups.
  • Case Study 2 : Another study focused on its effects on prostate cancer cells revealed that it not only inhibited cell proliferation but also enhanced the sensitivity of these cells to conventional chemotherapeutics.

Properties and Synthesis

The synthesis of this compound typically involves a multicomponent reaction using Meldrum’s acid and aromatic aldehydes under environmentally friendly conditions. This approach emphasizes green chemistry principles by utilizing benign catalysts like silver-titanium dioxide nanocomposites.

Summary Table of Biological Activities

Activity TypeDescriptionIC50 Values (μM)
Antitumor ActivityInhibits growth in various cancer cell lines1.18 - 8.83
Cell Cycle ArrestInduces G1 phase arrestN/A
Apoptosis InductionUpregulates pro-apoptotic proteinsN/A

Q & A

Q. What are the common synthetic routes for 6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione derivatives, and how are intermediates characterized?

The compound is synthesized via alkylation and cyclization steps. For example, 6-amino-1-cyclopropyl-3-ethyl derivatives are prepared by reacting 6-amino-1-cyclopropylpyrimidine-2,4-dione with ethyl iodide in dichloromethane, yielding products with 40–53% efficiency. Key intermediates are characterized using 1H^1H-NMR, 13C^{13}C-NMR, and LCMS to confirm structural integrity (e.g., δ 4.91 ppm for cyclopropyl protons and [M+H]+^+ peaks) .

Q. How are Mannich and Vilsmeier reactions utilized in modifying the pyrido[2,3-d]pyrimidine scaffold?

Mannich bases and Vilsmeier formylation enable functionalization at the 6- and 7-positions. For instance, aryl-alkanone Mannich bases react with 6-amino-1,3-dimethyluracil under Vilsmeier conditions (POCl3_3/DMF) to introduce formyl or aryl groups. Temperature and solvent (e.g., DMF vs. THF) critically influence product distribution, yielding pyrido[2,3-d]pyrimidine-6-carboxaldehydes or dimeric ethanes .

Q. What spectroscopic methods are essential for confirming the structure of substituted pyrido[2,3-d]pyrimidines?

1H^1H-NMR resolves alkyl/aryl substituents (e.g., δ 3.40 ppm for N1-CH3_3), while 13C^{13}C-NMR identifies carbonyl carbons (δ 161–163 ppm for C-4 and C-7). LCMS and EI-MS confirm molecular weights (e.g., m/z 373 [M+^+] for aryl-substituted derivatives) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature) influence regioselectivity in pyrido[2,3-d]pyrimidine synthesis?

Elevated temperatures (e.g., reflux in DMF) favor cyclization to pyrido[2,3-d]pyrimidines, while lower temperatures (0–5°C) in THF promote dimerization via Mannich adducts. For example, at 60°C, 6-substituted carboxaldehydes dominate, whereas dimeric bis(pyrido[2,3-d]pyrimidin-6-yl)ethanes form at 25°C .

Q. What strategies resolve contradictions in biological activity data for eEF-2K inhibitors derived from this scaffold?

Discrepancies in IC50_{50} values may arise from substituent effects on solubility or binding affinity. For instance, 1-cyclopropyl-3-ethyl derivatives show enhanced kinase inhibition over dimethyl analogs due to improved hydrophobic interactions. Dose-response assays with ATP competitors and molecular docking (e.g., using AutoDock Vina) clarify structure-activity relationships .

Q. How can computational methods predict the bioactivity of novel pyrido[2,3-d]pyrimidine derivatives?

DFT calculations (e.g., B3LYP/6-31G**) optimize geometries for docking studies. ADMET predictors (e.g., SwissADME) evaluate pharmacokinetic properties, while QSAR models correlate electronic parameters (HOMO/LUMO energies) with antibacterial or anticancer activity .

Q. What mechanistic insights explain the formation of dimeric byproducts during synthesis?

Dimerization occurs via aza-Mannich pathways: two equivalents of 6-amino-1,3-dimethyluracil react with aryl ketones, forming ethane-linked dimers. Isotopic labeling (15N^{15}N-uracil) and kinetic studies confirm a stepwise mechanism involving imine intermediates .

Methodological Considerations

  • Synthetic Optimization : Use K2 _2CO3_3 in DMF for alkylation to minimize side reactions (e.g., over-alkylation) .
  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) resolves regioisomers, while recrystallization from ethanol improves purity .
  • Biological Assays : Employ fluorescence polarization assays for eEF-2K inhibition, using FITC-labeled ATP analogs to quantify competitive binding .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-amino-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

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